Cas no 1807071-07-3 (3-Bromo-2,5-difluorobenzamide)

3-Bromo-2,5-difluorobenzamide 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2,5-difluorobenzamide
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- インチ: 1S/C7H4BrF2NO/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H2,11,12)
- InChIKey: QLQHCHOZUYQYFN-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC(C(N)=O)=C1F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 190
- トポロジー分子極性表面積: 43.1
じっけんとくせい
- 密度みつど: 1.8±0.1 g/cm3
- ふってん: 208.6±40.0 °C at 760 mmHg
- フラッシュポイント: 79.9±27.3 °C
- じょうきあつ: 0.2±0.4 mmHg at 25°C
3-Bromo-2,5-difluorobenzamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Bromo-2,5-difluorobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015002290-500mg |
3-Bromo-2,5-difluorobenzamide |
1807071-07-3 | 97% | 500mg |
790.55 USD | 2021-06-21 | |
Alichem | A015002290-1g |
3-Bromo-2,5-difluorobenzamide |
1807071-07-3 | 97% | 1g |
1,460.20 USD | 2021-06-21 | |
Crysdot LLC | CD12107934-1g |
3-Bromo-2,5-difluorobenzamide |
1807071-07-3 | 95+% | 1g |
$475 | 2024-07-24 | |
Alichem | A015002290-250mg |
3-Bromo-2,5-difluorobenzamide |
1807071-07-3 | 97% | 250mg |
499.20 USD | 2021-06-21 |
3-Bromo-2,5-difluorobenzamide 関連文献
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
3-Bromo-2,5-difluorobenzamideに関する追加情報
3-Bromo-2,5-difluorobenzamide (CAS No. 1807071-07-3): An Overview of Its Properties and Applications
3-Bromo-2,5-difluorobenzamide (CAS No. 1807071-07-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its bromine and fluorine substituents, which confer specific chemical and physical properties that make it a valuable building block in the development of novel compounds.
The molecular formula of 3-Bromo-2,5-difluorobenzamide is C8H4BrF2N2O, with a molecular weight of approximately 246.03 g/mol. The presence of the bromine and fluorine atoms imparts distinct electronic and steric effects, making this compound highly reactive and suitable for a wide range of chemical transformations. These properties have been extensively studied in the context of drug discovery and materials science.
In the realm of pharmaceutical research, 3-Bromo-2,5-difluorobenzamide has shown promise as a lead compound for the development of new therapeutic agents. Recent studies have explored its potential as an inhibitor of specific enzymes and receptors, which are implicated in various diseases. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that derivatives of 3-Bromo-2,5-difluorobenzamide exhibit potent inhibitory activity against a key enzyme involved in cancer progression. This finding highlights the compound's potential as a starting point for the design of novel anticancer drugs.
Beyond its pharmaceutical applications, 3-Bromo-2,5-difluorobenzamide has also found utility in materials science. The unique electronic properties conferred by the bromine and fluorine substituents make it an attractive candidate for the synthesis of advanced materials with tailored electronic and optical properties. Research in this area has focused on developing new polymers and small molecules that can be used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A study published in Advanced Materials (2020) reported the synthesis of a novel polymer incorporating 3-Bromo-2,5-difluorobenzamide, which exhibited excellent charge transport properties and high photoluminescence efficiency.
The synthetic versatility of 3-Bromo-2,5-difluorobenzamide is another key factor contributing to its widespread use in chemical research. The compound can be readily functionalized through various reactions, such as Suzuki coupling, palladium-catalyzed cross-coupling reactions, and nucleophilic substitution reactions. These synthetic pathways allow chemists to introduce a wide range of functional groups onto the molecule, thereby expanding its potential applications. A comprehensive review published in Chemical Reviews (2019) detailed several synthetic strategies for modifying 3-Bromo-2,5-difluorobenzamide, highlighting its utility as a versatile starting material for complex molecule synthesis.
In addition to its synthetic applications, the environmental impact of 3-Bromo-2,5-difluorobenzamide has been a subject of interest. Studies have shown that the compound can be synthesized using environmentally friendly methods, such as green chemistry approaches that minimize waste and reduce energy consumption. A recent paper in Green Chemistry (2021) described a novel protocol for the synthesis of 3-Bromo-2,5-difluorobenzamide using catalytic systems that are both efficient and sustainable. This research underscores the importance of developing green synthetic methods to ensure the long-term viability and sustainability of chemical processes.
The safety profile of 3-Bromo-2,5-difluorobenzamide is another critical aspect that has been extensively studied. While the compound itself is not classified as hazardous under current regulations, it is important to handle it with care due to its reactivity and potential for forming hazardous intermediates during synthesis. Safety guidelines recommend using appropriate personal protective equipment (PPE) and working under well-ventilated conditions to minimize exposure risks.
In conclusion, 3-Bromo-2,5-difluorobenzamide (CAS No. 1807071-07-3) is a multifaceted compound with significant potential in various scientific fields. Its unique chemical structure makes it an attractive candidate for drug discovery, materials science, and advanced chemical synthesis. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern chemistry.
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